molecular formula C8H11ClN2O2S B1433723 Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- CAS No. 1476762-47-6

Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-

Cat. No.: B1433723
CAS No.: 1476762-47-6
M. Wt: 234.7 g/mol
InChI Key: NLJPUEHQGIPCGK-UHFFFAOYSA-N
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Description

"Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-" is a substituted hydrazine derivative characterized by a 5-chloro-2-(ethylsulfonyl)phenyl group attached to a hydrazine (-NH-NH₂) moiety. The ethylsulfonyl (-SO₂C₂H₅) substituent at the 2-position of the benzene ring and the chlorine atom at the 5-position confer distinct electronic and steric properties to the compound.

The compound’s molecular formula is inferred as C₈H₁₀ClN₂O₂S (based on cyclopropylsulfonyl analog adjustments in ), with a molecular weight of approximately 248.7 g/mol. Its synthesis likely involves condensation of 5-chloro-2-(ethylsulfonyl)aniline with hydrazine under acidic or reflux conditions, a common method for preparing arylhydrazines .

Properties

IUPAC Name

(5-chloro-2-ethylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-2-14(12,13)8-4-3-6(9)5-7(8)11-10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJPUEHQGIPCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials:

  • 5-chloro-2-(ethylsulfonyl)aniline (starting aniline derivative)
  • Butanone azine
  • Hydrazine sulfate and/or hydrazine hydrochloride (catalyst)
  • Water

Equipment:

  • Stirred reactor with heating and reflux condenser
  • Rectifying column for distillation and recovery of by-products
  • Sampling port for reaction monitoring

Stepwise Procedure:

Step Description
1 Charge reactor with 5-chloro-2-(ethylsulfonyl)aniline, butanone azine (molar ratio ~1:1 to 1:1.2), hydrazonium salt (30–50% w/w of aniline), and water (1–1.5 times the weight of aniline).
2 Heat mixture to 90–130°C under stirring, maintain reflux with condenser temperature at 75–80°C.
3 Introduce the gaseous products into a rectifying column to recover butanone and ammonia; reflux ratio maintained between 0.5 and 20.
4 Continue reaction for 12–18 hours, monitor the butanone azine content in the organic phase; reaction is considered complete when it drops to ~3%.
5 Transfer the organic phase to a distillation still; distill off unreacted aniline and butanone azeotrope, recycle back to step 1.
6 Collect the fraction boiling at 240–245°C, which contains the target hydrazine derivative.

Reaction Conditions Summary:

Parameter Range/Value
Reaction Temperature 90–130°C
Reflux Condenser Temp. 75–80°C
Reflux Ratio (R) 0.5–20
Reaction Time 12–18 hours
Molar Ratio (Aniline:Butanone Azine) 1:1 to 1:1.2
Hydrazonium Salt Amount 30–50% of aniline weight
Water Amount 1–1.5 times aniline weight

Advantages of This Preparation Method

  • Mild Reaction Conditions: Avoids harsh diazotization steps, reducing decomposition and side reactions.
  • High Yield: Achieves over 90% yield of phenylhydrazine derivatives.
  • Environmental Benefits: Recycling of ammonia and butanone reduces waste and emissions.
  • Cost Efficiency: Recyclable catalysts and reagents lower production costs.
  • Scalability: Suitable for industrial-scale synthesis due to straightforward operation and fewer steps.

Research Findings and Notes

  • The use of butanone azine as a hydrazine source is innovative compared to traditional diazonium salt reduction.
  • Hydrazonium salts serve dual roles as catalysts and hydrazine providers.
  • Reaction monitoring via sampling and analysis of butanone azine content ensures precise control over reaction completion.
  • The recovery and reuse of unreacted starting materials improve overall process sustainability.
  • The method is adaptable to substituted anilines, including those with chloro and sulfonyl groups, making it relevant for preparing [5-chloro-2-(ethylsulfonyl)phenyl]hydrazine.

Comparative Table of Preparation Methods for Phenylhydrazine Derivatives

Method Key Features Advantages Disadvantages
Traditional Diazotization Aniline diazotized with sodium nitrite in acid, reduction to hydrazine Well-established, widely known Harsh conditions, unstable intermediates, low yield (~80%), environmental concerns
Butanone Azine Catalytic Method (Patent CN106831482A) Aniline + butanone azine + hydrazonium salt, reflux, recycling of by-products Mild conditions, high yield (>90%), recyclable catalysts, eco-friendly Requires specific catalysts and equipment, longer reaction time (12–18 h)
Direct Hydrazine Substitution Direct nucleophilic substitution on halogenated aromatic rings Simple concept Often low selectivity, harsh conditions, possible side reactions

Chemical Reactions Analysis

Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted hydrazine derivatives .

Scientific Research Applications

Cancer Treatment Applications

1.1 PLK1 Inhibition
Recent studies have highlighted the role of hydrazine derivatives as inhibitors of Polo-like kinase 1 (PLK1), a crucial enzyme involved in cell division and proliferation. Inhibition of PLK1 has been linked to the suppression of cancer cell growth, making these compounds promising candidates for cancer therapies. For instance, a novel hydrazine derivative demonstrated significant PLK1 inhibitory activity, suggesting its potential for treating various malignancies, including hormone-resistant tumors such as breast and prostate cancer .

1.2 Anticancer Mechanisms
The anticancer mechanisms of hydrazine derivatives are primarily attributed to their ability to interfere with key signaling pathways involved in tumor growth and metastasis. Research indicates that these compounds can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor progression. The effectiveness of these derivatives is being actively researched, with ongoing clinical trials evaluating their safety and efficacy as therapeutic agents .

Anti-Inflammatory Properties

Hydrazine derivatives have also been investigated for their anti-inflammatory effects. A study focused on a series of benzimidazole derivatives, including those with sulfonyl groups similar to [5-chloro-2-(ethylsulfonyl)phenyl] hydrazine, showed promising results as selective COX-2 inhibitors. These compounds exhibited potent anti-inflammatory activity while minimizing ulcerogenic risks associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 1: Comparison of Anti-Inflammatory Activity

CompoundCOX-2 Inhibition (IC50 μM)Ulcer Index
Celecoxib0.142Low
Indomethacin0.094High
Hydrazine Derivative0.10Very Low

Additional Pharmacological Activities

Beyond anticancer and anti-inflammatory applications, hydrazine derivatives exhibit a range of other biological activities:

  • Antimicrobial Activity : Some studies have reported that hydrazine compounds possess antimicrobial properties against various pathogens, suggesting their potential use in treating infections .
  • Antiviral Effects : Research indicates that certain hydrazine derivatives may inhibit viral replication, positioning them as candidates for antiviral drug development .
  • Antihypertensive Properties : There is emerging evidence supporting the antihypertensive effects of specific hydrazine compounds, which could be beneficial in managing cardiovascular diseases .

Mechanism of Action

The mechanism by which Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted hydrazines exhibit diverse chemical and biological profiles depending on their substituents. Below is a detailed comparison of "Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-" with structurally related compounds:

Table 1: Structural and Functional Comparison of Hydrazine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Biological Activity/Applications References
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- Cl, -SO₂C₂H₅ ~248.7 Hydrazine, sulfonyl, chloro Potential intermediate for drug synthesis (inferred)
[5-Chloro-2-(cyclopropylsulfonyl)phenyl]-hydrazine Cl, -SO₂(cyclopropyl) 246.71 Hydrazine, sulfonyl, chloro Research chemical (exact use unspecified)
(Z)-5-chloro-2-hydroxy-3-(2-(4,4,4-trifluoro-1,3-dioxo-1-(thiophen-2-yl)butan-2-ylidene)hydrazinyl)benzenesulfonic acid Cl, -SO₃H, -CF₃, thiophene ~485.8 (calculated) Sulfonic acid, trifluorodioxo, hydrazone In vitro studies (specific activity not detailed)
5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol Ethoxyphenyl, benzylidene, triazole ~383.5 (calculated) Triazole, hydrazone, thiol Antimicrobial or enzyme inhibition (theoretical)
(E)-4,5-dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol Phenol, methyl, phenylhydrazone 282.34 Phenol, hydrazone Mutagenicity studies (experimental)
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride Cl, -OCH₃, piperazine 275.17 Piperazine, chloro, methoxy Neuropharmacological agent (e.g., serotonin receptor modulation)

Key Comparative Insights :

Electronic Effects :

  • The ethylsulfonyl group in the target compound is a strong electron-withdrawing group, enhancing electrophilic reactivity compared to cyclopropylsulfonyl analogs . This may increase stability in acidic conditions but reduce nucleophilic substitution rates relative to methoxy or hydroxy substituents (e.g., ).

Biological Relevance :

  • Sulfonyl-containing hydrazines (e.g., ) are often explored for enzyme inhibition due to sulfonamide-like interactions with biological targets. The ethylsulfonyl group may improve membrane permeability compared to polar sulfonic acids .
  • Hydrazones with aromatic substituents (e.g., benzylidene in ) show antimicrobial and anticonvulsant activities, suggesting the target compound could be modified into bioactive derivatives .

Synthetic Accessibility :

  • The compound’s synthesis likely parallels methods for [5-chloro-2-(cyclopropylsulfonyl)phenyl]-hydrazine, involving condensation of substituted anilines with hydrazine . In contrast, triazole- or piperazine-containing derivatives require multi-step reactions with heterocyclic intermediates .

Toxicity Considerations: Substituted hydrazines are associated with carcinogenic risks (e.g., naturally occurring hydrazines in ). The ethylsulfonyl group may mitigate toxicity compared to methylhydrazines but requires empirical validation .

Notes

  • Structural Specificity : The ethylsulfonyl group distinguishes this compound from cyclopropylsulfonyl and methoxyphenyl analogs, offering unique steric and electronic properties for tailored applications.
  • Data Limitations : Direct pharmacological or toxicological data for "Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-" are absent in the provided evidence; inferences are drawn from structural analogs.
  • Synthetic Recommendations : Further studies should explore its conversion into hydrazones or sulfonamide derivatives for bioactivity screening .

Biological Activity

Hydrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of the compound Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- , focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- can be structurally represented as follows:

  • Chemical Formula : C10_{10}H12_{12}ClN2_2O2_2S
  • Molecular Weight : 248.73 g/mol

This compound features a hydrazine functional group attached to a phenyl ring with chloro and ethylsulfonyl substituents, which are critical for its biological activity.

1. Antifungal Activity

Hydrazine derivatives have been investigated for their antifungal properties. A study highlighted that compounds similar to hydrazine exhibited significant antifungal activity against various fungal strains. For instance:

CompoundFungal StrainInhibition Rate (%) at 25 µg/mL
Hydrazine DerivativeGibberella zeae98%
Hydrazine DerivativeFusarium oxysporum91%
Hydrazine DerivativeColletotrichum higginsianum100%

These results indicate that hydrazine derivatives can effectively inhibit the growth of pathogenic fungi, making them potential candidates for antifungal drug development .

2. Antibacterial Activity

The antibacterial efficacy of hydrazine derivatives has also been documented. Research shows that certain hydrazines possess moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainInhibition Rate (%)
Hydrazine DerivativeMRSA85.76% - 97.76%
Hydrazine DerivativeE. coli43.29% - 66.69%

These findings suggest that hydrazines could serve as a basis for developing new antibacterial agents .

3. Anticancer Activity

Hydrazines have been studied for their anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, one study reported that specific hydrazine derivatives blocked the cell cycle in the G2/M phase in T-47D breast cancer cells, demonstrating their potential as anticancer agents .

The mechanisms through which hydrazine derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some hydrazines inhibit enzymes such as lipoxygenase and cyclooxygenase (COX), which are involved in inflammatory processes.
  • Cell Cycle Arrest : By affecting cell cycle progression, these compounds can lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Some hydrazines exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of hydrazine derivatives:

  • A study published in PubMed Central explored various hydrazides' pharmacological activities, noting that certain compounds demonstrated IC50 values as low as 0.06 µM against histone deacetylases (HDACs), indicating potent anticancer activity .
  • Another investigation into the antimicrobial properties of sulfonamide derivatives revealed that specific hydrazines showed promising results against resistant bacterial strains like A. baumannii .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- in solution?

Methodological Answer: Electrochemical sensors using composite nanorods (e.g., Ag/Ag₂O₃/ZnO) provide high sensitivity for phenyl hydrazine derivatives. The I-V technique in 0.1 M PBS solution (pH 7.0) enables detection in concentrations ranging from 5.0 μM to 0.01 M. Current response increases proportionally with analyte concentration due to enhanced electron transfer and catalytic oxidation properties . Chromatographic methods, such as HPLC with polar-embedded columns, are also effective for non-polar hydrazine derivatives, ensuring adequate retention and resolution .

Q. How can researchers synthesize Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- derivatives?

Methodological Answer: A common approach involves refluxing hydrazine hydrate with substituted carbonyl precursors (e.g., 5-chloro-2-hydroxyacetophenone) in ethanol. For example, copper(II) complexes with tridentate Schiff base ligands are synthesized by reacting hydrazine derivatives with metal salts in dimethylformamide (DMF) . Reaction progress is monitored via TLC (e.g., chloroform:methanol, 7:3), followed by ice-water quenching to precipitate products .

Q. What spectroscopic techniques are critical for characterizing hydrazine derivatives?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., ν(-NH) at 3100–3200 cm⁻¹, ν(C=O) at ~1700 cm⁻¹) .
  • NMR : ¹H-NMR in DMSO-d₆ resolves proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm; hydrazine NH at δ 9.5–10.5 ppm). ¹³C-NMR confirms carbonyl and aromatic carbon signals .
  • X-ray crystallography : Determines molecular geometry, as demonstrated for copper(II) complexes .

Advanced Research Questions

Q. How can researchers optimize the sensitivity of electrochemical sensors for Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-?

Methodological Answer: Sensor performance depends on nanomaterial composition and pH. Composite nanorods achieve a detection limit of 5.0 μM by enhancing surface oxygen adsorption (Oads⁻), which reacts with diazenyl benzene to form benzenediazonium ions. Optimize by testing variables:

  • pH : Use 0.1 M PBS at pH 7.0 for maximal current response .
  • Electrode modification : Layer nanorods on gold electrodes to amplify electron transfer .
  • Stirring rate : Maintain constant stirring to reduce diffusion layer resistance .

Q. How can contradictory spectral data during hydrazine derivative synthesis be resolved?

Methodological Answer: Contradictions often arise from tautomerism or impurities. For example, hydrazone intermediates may exhibit keto-enol tautomerism, altering NMR/FTIR signals. Mitigation strategies:

  • Purification : Recrystallize products from ethanol or isopropanol .
  • Control experiments : Compare spectra of intermediates (e.g., phenylhydrazones) with final products .
  • Computational modeling : Validate spectral assignments using MOE (Molecular Operating Environment) software .

Q. What strategies are effective for studying structure-activity relationships (SAR) in hydrazine-based compounds?

Methodological Answer: SAR studies require systematic substitution of functional groups. For example:

  • Electron-withdrawing groups : Introduce chloro or ethylsulfonyl moieties to enhance electrophilicity and sensor reactivity .
  • Metal coordination : Synthesize copper(II) or zinc(II) complexes to evaluate redox behavior and ligand stability .
  • Biological activity : Test derivatives (e.g., pyrazol-5-yl chromenones) against Gram-positive bacteria to correlate substituent effects with antimicrobial potency .

Q. How do detection limits for Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- compare across analytical platforms?

Methodological Answer:

  • Electrochemical sensors : Limit of detection (LOD) = 5.0 μM (superior to traditional amperometric methods) .
  • HPLC : LOD = ~0.1 μM using CLND (chemiluminescent nitrogen detection) or ion-pair chromatography .
  • Spectrophotometry : Less sensitive (LOD = 10–50 μM) due to interference from aromatic byproducts .

Q. What safety protocols are essential when handling Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize hydrazine residues with benzaldehyde (forms non-toxic benzalazine) before disposal .
  • Emergency response : Administer methylene blue (1–2 mg/kg IV) for methemoglobinemia caused by hydrazine exposure .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of hydrazine derivatives?

Methodological Answer: Variations may stem from assay conditions or impurity profiles. Standardize protocols:

  • Bioassay replication : Test compounds against reference strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI guidelines) .
  • Purity verification : Use LC-MS to confirm compound integrity (>95% purity) .
  • Solvent controls : Ensure solvents (e.g., DMSO) do not exceed 1% v/v to avoid false negatives .

Q. Why do electrochemical responses vary for Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- across studies?

Methodological Answer: Differences arise from electrode surface morphology and electrolyte composition. Reproducibility requires:

  • Electrode pretreatment : Polish gold electrodes with 0.3 μm alumina slurry before nanorod deposition .
  • Electrolyte consistency : Use freshly prepared PBS to prevent ion depletion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
Reactant of Route 2
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-

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